Pentane-2,3-diamine

Description

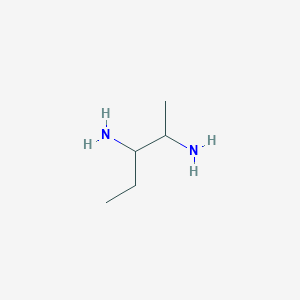

Pentane-2,3-diamine (C₅H₁₂N₂) is an aliphatic diamine with amino groups at the second and third carbon positions of a five-carbon chain. Diamines are critical in coordination chemistry, pharmaceuticals, and materials science due to their bifunctional reactivity and chelation capabilities. This article compares this compound with similar compounds using available research on structurally related diamines.

Properties

CAS No. |

115947-67-6 |

|---|---|

Molecular Formula |

C5H14N2 |

Molecular Weight |

102.18 g/mol |

IUPAC Name |

pentane-2,3-diamine |

InChI |

InChI=1S/C5H14N2/c1-3-5(7)4(2)6/h4-5H,3,6-7H2,1-2H3 |

InChI Key |

ZNUSBSVDROQNFN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane-2,3-diamine can be synthesized through several methods. One common approach involves the reduction of 2,3-pentanedione using ammonia and hydrogen in the presence of a catalyst such as Raney nickel. The reaction typically occurs under high pressure and elevated temperatures to ensure complete reduction.

Industrial Production Methods

In an industrial setting, this compound can be produced via the catalytic hydrogenation of 2,3-pentanedione. This process involves the use of a continuous flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pentane-2,3-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso-pentane or nitro-pentane derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

Pentane-2,3-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Medicine: this compound derivatives are investigated for their potential therapeutic properties.

Industry: It is used in the production of polymers and as a curing agent in epoxy resins.

Mechanism of Action

The mechanism by which pentane-2,3-diamine exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound can interact with enzymes and proteins, affecting their activity and stability.

Comparison with Similar Compounds

Comparison with Ethylenediamine (1,2-Diaminoethane)

Structure: Ethylenediamine (C₂H₈N₂) features amino groups on adjacent carbons in a two-carbon chain, contrasting with Pentane-2,3-diamine’s longer backbone. Applications: Ethylenediamine is widely used as a chelating agent in industrial processes and pharmaceuticals. Its derivatives are employed in epoxy resins and corrosion inhibitors . Key Properties:

- High solubility in water and polar solvents.

- Strong basicity (pKa ~10.7).

Comparison with Propane-1,3-diamine (1,3-Diaminopropane)

Structure: Propane-1,3-diamine (C₃H₁₀N₂) has amino groups at terminal positions of a three-carbon chain, offering greater flexibility than this compound. Applications: This diamine is a key precursor in synthesizing macrocyclic compounds, such as cyclam derivatives, which exhibit anti-HIV-1 activity. For example, cyclam substituted with N-(2-aminoethyl)propane-1,3-diamine demonstrated enhanced antiviral properties . Key Properties:

- Intermediate chain length balances rigidity and flexibility.

- Used in phthaloyl-protected macrocycle synthesis.

Comparison with Naphthalene-2,3-diamine

Structure: Naphthalene-2,3-diamine (C₁₀H₁₀N₂) is an aromatic diamine with amino groups on a fused benzene ring, differing significantly from this compound’s aliphatic structure. Applications: It serves as a starting material for benzo[g]quinoxaline derivatives, which exhibit potent cytotoxicity against cancer cell lines. For instance, compound 3 (derived from naphthalene-2,3-diamine) showed submicromolar inhibitory activity against MCF-7 breast cancer cells, inducing apoptosis via Bax activation and Bcl2 downregulation . Key Properties:

- Aromaticity enhances stability and π-π stacking interactions.

- Rigid structure favors intercalation into DNA or enzyme active sites.

Data Table: Comparative Analysis of Diamines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.